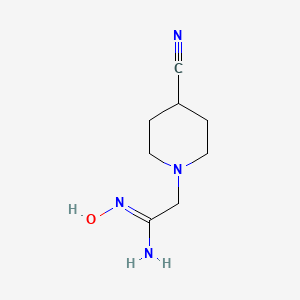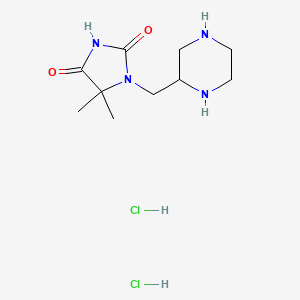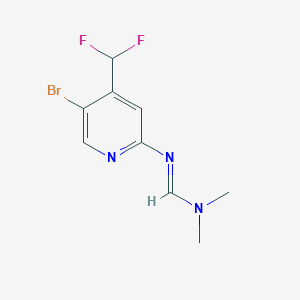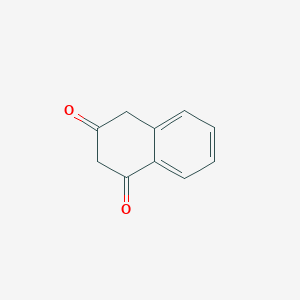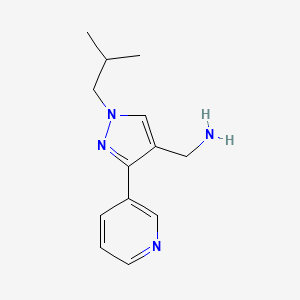![molecular formula C16H15N3O B13348013 6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine-7-carboxamide](/img/structure/B13348013.png)
6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine-7-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine-7-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications. The structure of this compound consists of a fused bicyclic system with a carboxamide group at the 7th position, a methyl group at the 6th position, and an o-tolyl group at the 2nd position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine-7-carboxamide can be achieved through a multi-step process involving the following key steps:
-
Formation of the Imidazo[1,2-a]pyridine Core: : The imidazo[1,2-a]pyridine core can be synthesized via a three-component reaction involving 2-aminopyridine, arylglyoxal, and 4-hydroxypyran. This reaction is typically carried out under catalyst-free conditions using a green solvent, making it an eco-friendly and scalable process .
-
Introduction of the Methyl Group: : The methyl group at the 6th position can be introduced through a regioselective alkylation reaction. This step requires the use of a suitable alkylating agent and a base to facilitate the reaction .
-
Attachment of the o-Tolyl Group: : The o-tolyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction involves the use of an arylboronic acid and a palladium catalyst under mild conditions .
-
Formation of the Carboxamide Group: : The carboxamide group at the 7th position can be formed through an amidation reaction. This step involves the use of an amine and a carboxylic acid derivative, such as an acid chloride or an ester, under appropriate reaction conditions .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and process optimization techniques to ensure high yields and purity of the final product .
化学反应分析
Types of Reactions
6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine-7-carboxamide undergoes various chemical reactions, including:
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or carboxylic acids .
-
Reduction: : Reduction reactions can be performed on the carboxamide group to yield the corresponding amine .
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the imidazo[1,2-a]pyridine core .
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
科学研究应用
6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine-7-carboxamide has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways:
相似化合物的比较
6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine-7-carboxamide can be compared with other similar compounds in the imidazo[1,2-a]pyridine family:
Similar Compounds: Examples include 2-ethyl-6-chloroimidazo[1,2-a]pyridine, 6-methylimidazo[1,2-a]pyridine, and 2-phenylimidazo[1,2-a]pyridine.
Uniqueness: The presence of the o-tolyl group and the carboxamide functionality at specific positions makes this compound unique.
属性
分子式 |
C16H15N3O |
|---|---|
分子量 |
265.31 g/mol |
IUPAC 名称 |
6-methyl-2-(2-methylphenyl)imidazo[1,2-a]pyridine-7-carboxamide |
InChI |
InChI=1S/C16H15N3O/c1-10-5-3-4-6-12(10)14-9-19-8-11(2)13(16(17)20)7-15(19)18-14/h3-9H,1-2H3,(H2,17,20) |
InChI 键 |
BYMGDYGTVXYVQE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C2=CN3C=C(C(=CC3=N2)C(=O)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


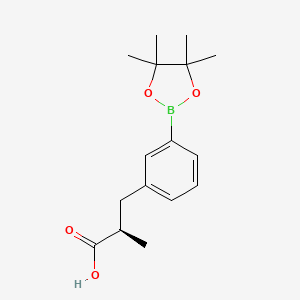


![Benzenesulfonylfluoride, 4-[[4-(2-chloro-4-nitrophenoxy)-1-oxobutyl]amino]-](/img/structure/B13347937.png)


